1-(2-methylpropyl)-3-(propoxymethyl)-1H-pyrazole

Description

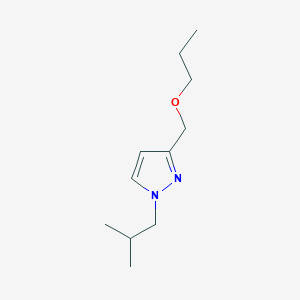

Chemical Structure and Properties 1-(2-Methylpropyl)-3-(propoxymethyl)-1H-pyrazole is a pyrazole derivative with a branched isobutyl group at position 1 and a propoxymethyl (-CH2-O-CH2CH2CH3) substituent at position 3. Its molecular formula is C11H20N2O, with a molecular weight of 196.29 g/mol. The compound combines hydrophobic (isobutyl) and moderately polar (propoxymethyl) groups, which may influence its solubility and reactivity.

Properties

IUPAC Name |

1-(2-methylpropyl)-3-(propoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-4-7-14-9-11-5-6-13(12-11)8-10(2)3/h5-6,10H,4,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFHMINMDZTMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=NN(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-3-(propoxymethyl)-1H-pyrazole typically involves the reaction of 2-methylpropylhydrazine with propoxymethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

1-(2-Methylpropyl)-3-(propoxymethyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key pyrazole derivatives with structural similarities to the target compound:

Key Observations

Substituent Effects on Solubility :

- The propoxymethyl group in the target compound introduces an ether oxygen, enhancing water solubility compared to purely alkyl-substituted pyrazoles (e.g., 1-butyl-3-(propoxymethyl)-1H-pyrazole ).

- Branched 2-methylpropyl (isobutyl) may reduce crystallinity compared to linear alkyl chains, as seen in X-ray data of aryl-substituted pyrazoles .

Biological Activity :

- Aryl-substituted pyrazoles (e.g., 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole) exhibit anti-inflammatory activity via COX-2 inhibition , while alkyl/alkoxy derivatives like the target compound may target different pathways due to altered steric and electronic profiles.

Synthetic Approaches: Similar compounds are synthesized via nucleophilic substitution (e.g., alkylation with isobutyl bromide) and etherification (e.g., propoxymethyl introduction via Williamson synthesis) . Recrystallization from methanol or ethanol is common for purification, achieving ≥95% purity .

Thermal and Physical Stability: Pyrazoles with bulky substituents (e.g., isobutyl) typically exhibit higher melting points than linear analogs.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing between N-alkyl and O-alkyl groups) .

- X-ray crystallography : Resolves bond angles, dihedral angles between aromatic rings (e.g., pyrazole ring vs. substituents), and hydrogen bonding patterns (e.g., O–H···N interactions) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

How can computational methods predict the biological activity of this pyrazole derivative?

Q. Advanced

- 2D-QSAR studies : Correlate substituent electronic parameters (e.g., Hammett constants) with activity against cancer cell lines (e.g., PC-3, MDA-MB-231). Use partial least squares (PLS) regression to identify critical structural features .

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on the propoxymethyl group’s role in binding affinity .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Q. Advanced

- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., overlapping proton signals in crowded regions). For example, dihedral angles from crystallography (e.g., 16.83° between pyrazole and methoxyphenyl rings) validate substituent orientation .

- Alternative synthetic pathways : Synthesize analogs with isotopic labeling (e.g., ¹⁵N) to track reaction intermediates and confirm regiochemistry .

What are the key structural features influencing the compound’s reactivity?

Q. Basic

- N-alkyl vs. O-alkyl substitution : The 2-methylpropyl group at N1 enhances steric hindrance, while the propoxymethyl group at C3 increases solubility in polar solvents .

- Electronic effects : Electron-donating groups (e.g., propoxymethyl) stabilize the pyrazole ring, directing electrophilic substitution to specific positions .

What strategies optimize regioselectivity in pyrazole functionalization?

Q. Advanced

- Directed lithiation : Use tert-butyllithium (t-BuLi) at low temperatures (−78°C) to deprotonate specific positions (e.g., C4 over C5) before introducing electrophiles .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct functionalization to desired positions .

How do solubility and stability considerations impact experimental design?

Q. Basic

- Solubility : The propoxymethyl group improves solubility in ethanol, THF, and DMSO, making these solvents ideal for reactions .

- Stability : Store under inert gas (argon) at −20°C to prevent oxidation of the propoxymethyl chain .

How can researchers design analogs to enhance pharmacological activity?

Q. Advanced

- Structure-activity relationship (SAR) studies : Replace the 2-methylpropyl group with bulkier tert-butyl groups to improve lipid membrane penetration for CNS-targeted drugs .

- Bioisosteric replacement : Substitute the propoxymethyl group with trifluoromethyl (CF₃) to enhance metabolic stability and binding affinity (e.g., as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.